molecular formula C16H21FN4O3S B2865561 1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105211-35-5

1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2865561
M. Wt: 368.43
InChI Key: ZYHFDXBNYAZWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H21FN4O3S and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity

Research has highlighted the synthesis and testing of compounds similar to 1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one for their antagonist activity against specific receptors. For instance, derivatives have been prepared and evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. One derivative demonstrated potent 5-HT2 antagonist activity, surpassing known compounds in efficacy without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992). This suggests that similar structures, including the one , may hold therapeutic potential in treating conditions related to these receptors.

Antibacterial and Antifungal Activities

Compounds structurally related to 1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one have shown promising antibacterial and antifungal activities. A study reported the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties that exhibited good antibacterial activities against rice bacterial leaf blight. Notably, one derivative demonstrated better efficacy than commercial agents, indicating the potential agricultural applications of these compounds in controlling plant diseases (Shi et al., 2015).

Surface Activity and Corrosion Inhibition

The structural framework of 1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one and its analogs have been explored for their surface activity and corrosion inhibition properties. Certain triazole derivatives, by virtue of their molecular structure, have been found effective as surface-active agents and in preventing corrosion on metal surfaces. These findings open up avenues for the use of such compounds in industrial applications, including material preservation and protection against corrosion (El-Sayed, 2006).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3S/c1-19-15(13-7-9-20(10-8-13)25(2,23)24)18-21(16(19)22)11-12-3-5-14(17)6-4-12/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHFDXBNYAZWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=C(C=C2)F)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

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